molecular formula C12H15NO4 B8783382 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid CAS No. 63203-41-8

1-(Furan-2-carboxamido)cyclohexanecarboxylic acid

Cat. No. B8783382
M. Wt: 237.25 g/mol
InChI Key: VRWUFITYIPKVFL-UHFFFAOYSA-N
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Patent
US08785631B2

Procedure details

71.6 g (0.5 mol) of 1-aminocyclohexanecarboxylic acid was added to 20 g (0.5 mol) of sodium hydroxide in 250 ml of aqueous solution, and the mixture was stirred at 80° C. for 2 hours. The mixture solution was cooled by ice-water, 71.8 g (0.2 mol) of 2-furancarbonyl chloride and 24 g (0.6 mol) of sodium hydroxide in 100 ml of aqueous solution were simultaneously added thereto over approximately 1 hour. The reaction solution was slowly returned to room temperature and stirred overnight. 80 ml of ethyl acetate was added to the reaction solution and after the mixture was stirred for 1 hour, the insolubles were removed by filtration. The aqueous layer was separately collected, and 49 ml of concentrated hydrochloric acid was added thereto under ice-cooling. The precipitated crystal was collected by filtration and dried under reduced pressure to obtain 112.6 g (95%) of the title compound.
Quantity
71.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71.8 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[OH-].[Na+].[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](Cl)=[O:19]>C(OCC)(=O)C>[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]([NH:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1)=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
71.6 g
Type
reactant
Smiles
NC1(CCCCC1)C(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
250 mL
Type
solvent
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
71.8 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Smiles
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were simultaneously added
WAIT
Type
WAIT
Details
over approximately 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was slowly returned to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
after the mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the insolubles were removed by filtration
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separately collected
ADDITION
Type
ADDITION
Details
49 ml of concentrated hydrochloric acid was added
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)NC1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 112.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 237.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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